molecular formula C22H26N2O2 B14135308 10-(5-Morpholinopentyl)acridin-9(10H)-one

10-(5-Morpholinopentyl)acridin-9(10H)-one

Cat. No.: B14135308
M. Wt: 350.5 g/mol
InChI Key: KVLWDWCRWNJQSF-UHFFFAOYSA-N
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Description

10-(5-Morpholinopentyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a morpholine group attached to a pentyl chain, which is further connected to the acridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(5-Morpholinopentyl)acridin-9(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with acridin-9(10H)-one and 5-bromopentyl morpholine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: The acridin-9(10H)-one is reacted with 5-bromopentyl morpholine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(5-Morpholinopentyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acridinone core to dihydroacridine derivatives.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or dye.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 10-(5-Morpholinopentyl)acridin-9(10H)-one depends on its specific application:

    Biological Activity: The compound may intercalate into DNA, disrupting replication and transcription processes.

    Fluorescent Properties: The acridine core can exhibit fluorescence, making it useful for imaging applications.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known fluorescent dye used in cell biology.

    Proflavine: An acridine derivative with antimicrobial properties.

    Amsacrine: An anticancer agent that intercalates into DNA.

Uniqueness

10-(5-Morpholinopentyl)acridin-9(10H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other acridine derivatives.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

10-(5-morpholin-4-ylpentyl)acridin-9-one

InChI

InChI=1S/C22H26N2O2/c25-22-18-8-2-4-10-20(18)24(21-11-5-3-9-19(21)22)13-7-1-6-12-23-14-16-26-17-15-23/h2-5,8-11H,1,6-7,12-17H2

InChI Key

KVLWDWCRWNJQSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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